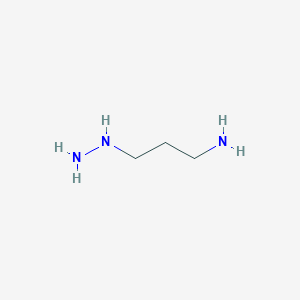

(3-Aminopropyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Aminopropyl)hydrazine” is a chemical compound with the molecular formula C3H11N3 and a molecular weight of 89.14 . It is also known as 3-hydrazinylpropan-1-amine .

Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)hydrazine” consists of a three-carbon chain (propyl) with an amine group (-NH2) and a hydrazine group (-NH-NH2) attached .科学的研究の応用

Fluorescent Sensing and Bioimaging Applications

(3-Aminopropyl)hydrazine derivatives have been explored for their applications in fluorescent sensing and bioimaging. A near-infrared (NIR) fluorescence probe based on the structure-emission properties of NIR dyes containing an acetyl group as the recognizing moiety was reported. This probe exhibited high selectivity for N2H4, a rapid, colorimetric, and vapor sensing detection process for N2H4 in both aqueous solutions and diluted human serum, and successful visualization of N2H4 in live mice and tissues such as liver, lung, kidney, heart, and spleen (Zhang et al., 2015). Additionally, a ratiometric fluorescence probe was designed for the rapid, low-limit, and naked-eye detection of hydrazine and was successfully used for hydrazine determination in live cells (Fan et al., 2012).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, hydrazine derivatives, including those related to (3-Aminopropyl)hydrazine, were involved in the synthesis of fluorinated pyrazoles. These compounds hold potential in medicinal chemistry. The treatment of benzoylfluoroacetonitrile with hydrazine led to the synthesis of new 3-amino-4-fluoropyrazoles. This reaction mechanism provided a novel approach to synthesizing fluorinated pyrazoles, expanding the possibilities for developing new medicinal compounds (Surmont, Verniest, & De Kimpe, 2010).

Polymer Science and Chemical Synthesis

Hydrazine derivatives have been used extensively in polymer science and chemical synthesis. In one study, the bifunctional role of hydrazine as a nucleophile and antioxidant was investigated for the rapid aminolysis of RAFT polymers. This process led to the suppression of the formation of disulfides and showcased the potential of hydrazine in improving aminolysis rates in polymer science (Shen et al., 2010).

Glycoside Synthesis

(3-Aminopropyl)hydrazine derivatives have also been used in the synthesis of glycosides. For instance, 3-Aminopropyl glycosides of a series of linear β-(1 → 3)-linked D-glucooligosaccharides were efficiently prepared. This synthesis involved highly regioselective glycosylation, highlighting the utility of (3-Aminopropyl)hydrazine derivatives in complex carbohydrate chemistry (Yashunsky et al., 2016).

Safety And Hazards

特性

IUPAC Name |

3-hydrazinylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNIJUDUUIAGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)hydrazine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)

![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)

![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)

![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)